molecular formula C₈H₁₆N₂ B1145873 (S)-(1-Allylpyrrolidin-2-yl)methanamine CAS No. 66411-51-6

(S)-(1-Allylpyrrolidin-2-yl)methanamine

Cat. No.: B1145873
CAS No.: 66411-51-6
M. Wt: 140.23
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Description

(S)-(1-Allylpyrrolidin-2-yl)methanamine is an organic compound that features a pyrrolidine ring substituted with an allyl group and a methanamine group

Mechanism of Action

Target of Action

(S)-(1-Allylpyrrolidin-2-yl)methanamine, also known as Methenamine, is primarily targeted towards urinary tract infections . It acts as a urinary tract antiseptic and antibacterial drug .

Mode of Action

Methenamine’s mode of action is unique. Formaldehyde is a nonspecific bactericidal agent that is active against both gram-positive and gram-negative bacteria .

Biochemical Pathways

The biochemical pathway of Methenamine involves its conversion in the urine to formaldehyde . This conversion is dependent on the acidity of the urine. The formaldehyde then interacts with the bacteria causing the infection, leading to their destruction .

Pharmacokinetics

Upon ingestion of a 1-gram dose of methenamine hippurate, antibacterial activity in the urine is produced within half an hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine . The pharmacokinetics of oral methenamine can be satisfactorily described by a one-compartment open model . Maximum serum concentration is achieved in about 1 hour. The elimination half-life is about 4.3 hours, the distribution volume is about 0.56 l/kg, the renal clearance is about 1.46 and the total clearance is about 1.58 ml/min/kg .

Result of Action

The result of Methenamine’s action is the prevention and treatment of frequently recurring urinary tract infections . It has been found to be effective in the prevention of recurrent urinary tract infections except in patients with Foley catheters or who require intermittent catheterization .

Action Environment

The action of Methenamine is highly dependent on the pH of the urine. Its antibacterial activity is maximal when the urine pH is ≤5.5 . Therefore, the diet and medication of the patient, which can affect the pH of the urine, can influence the efficacy of Methenamine. It’s also worth noting that despite over a century of use, there is no evidence of bacterial resistance to Methenamine’s bacteriostatic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Allylpyrrolidin-2-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base like sodium hydride.

    Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Allylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the allyl group or the methanamine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-(1-Allylpyrrolidin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a precursor in organic synthesis.

    Allylamine: Contains an allyl group and an amine group, used in the production of pharmaceuticals and agrochemicals.

    Methanamine: A simple amine, used as a building block in organic synthesis.

Uniqueness

(S)-(1-Allylpyrrolidin-2-yl)methanamine is unique due to its combination of a pyrrolidine ring, an allyl group, and a methanamine group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

(S)-(1-Allylpyrrolidin-2-yl)methanamine is a compound characterized by its unique structural features, including a pyrrolidine ring, an allyl group, and a methanamine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity and therapeutic applications, particularly in neurology. This article explores the biological activity of this compound through various studies, highlighting its interactions with receptors and enzymes, synthesis methods, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_19N_3, with a molecular weight of approximately 197.29 g/mol. Its structure includes:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring.
  • Allyl Group : Contributes to the compound's reactivity.
  • Methanamine Group : Serves as a basic amine functional group.

The stereochemistry indicated by the "S" designation suggests specific spatial arrangements that can significantly influence both chemical behavior and biological activity.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. Although specific mechanisms remain largely uncharacterized in the literature, preliminary studies suggest:

  • Binding Affinity : The compound has been evaluated for its binding affinity to dopamine D2 receptors, showing promising results that indicate potential use in neuropharmacology .

Therapeutic Applications

The compound is under investigation for several therapeutic applications:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as schizophrenia and Parkinson's disease.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Receptor Binding Studies :
    • A study assessed the compound's ability to act as a scaffold for developing new radioligands targeting dopamine receptors. The results indicated that derivatives of this compound exhibited varying affinities, with some showing nanomolar range Ki-values .
  • Chemical Transformations :
    • The compound has been utilized in synthetic pathways to create more complex molecules, demonstrating its utility as an intermediate in organic synthesis .
  • Pharmacological Studies :
    • In vitro assays have shown that this compound could influence signaling pathways associated with cell proliferation and apoptosis, suggesting a broader scope of biological activity beyond receptor interaction .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available pyrrolidine derivatives.
  • Allylation Reaction : An allylation step introduces the allyl group into the pyrrolidine framework.
  • Amine Formation : The final step involves converting the resulting intermediate into the methanamine derivative through reductive amination or similar methods.

Comparative Analysis with Related Compounds

A comparison table illustrating the structural features and biological activities of related compounds is provided below:

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine ring + Allyl + AminePotential D2 receptor ligand
(R)-(1-Methylpyrrolidin-2-yl)methanamineMethyl instead of AllylSimilar but less reactive
N-Allylhexahydro-1H-pyrrolizin-1-amineHexahydro ringDifferent reactivity profile

Properties

IUPAC Name

[(2S)-1-prop-2-enylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGKTSVPJJNEMQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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